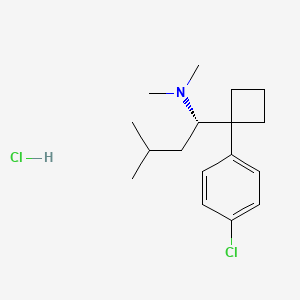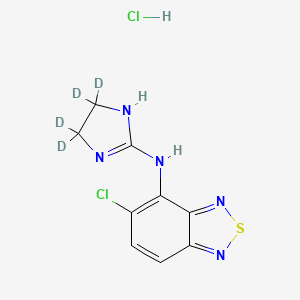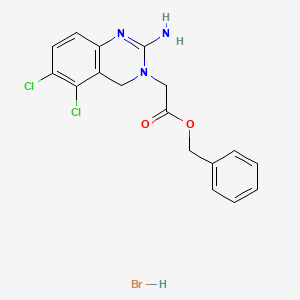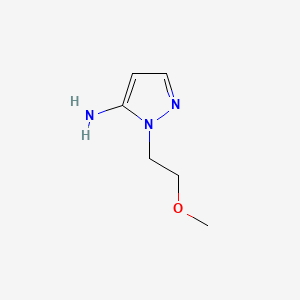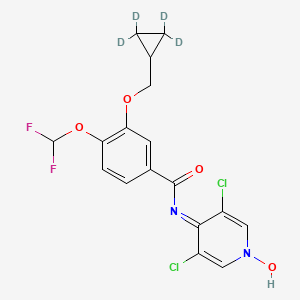![molecular formula C19H22Cl2O4 B586472 2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol CAS No. 374772-79-9](/img/structure/B586472.png)
2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol” is a chemical compound. It is related to metoprolol, a selective β1-blocker drug .
Synthesis Analysis
The synthesis of similar compounds has been studied. For example, Pseudomonas fluorescens lipase (PFL) was used as a biocatalyst for the kinetic resolution of a racemic intermediate of metoprolol .Wissenschaftliche Forschungsanwendungen
Synthesis of Bisphenol F Monoesters and Diesters
BFDGE-2HCL serves as an intermediate in the synthesis of bisphenol F monoesters and diesters. These compounds are essential in creating polymers with specific characteristics, such as enhanced durability and chemical resistance .
Food and Beverage Reference Material
BFDGE-2HCL is used as a reference standard in food and beverage analysis. Its presence and concentration can be measured to assess the safety and compliance of food packaging materials with health regulations .
Medical Device Manufacturing
This compound is utilized in the production of medical devices such as intravenous sets, syringes, and catheters. Its properties make it suitable for use in environments that require sterility and non-reactivity .
Environmental Monitoring
The compound’s derivatives are monitored in various products, including fish, to assess environmental exposure. This monitoring helps in understanding the ecological impact and guiding regulatory decisions .
Eigenschaften
IUPAC Name |
2-chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2O4/c20-16(10-22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(21)11-23/h1-8,16-17,22-23H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFXFEBPCUMOIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)Cl)OCC(CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741590 |
Source


|
| Record name | 3,3'-{Methylenebis[(4,1-phenylene)oxy]}bis(2-chloropropan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisphenol F Bis(2-chloro-1-propanol) Ether | |
CAS RN |
374772-79-9 |
Source


|
| Record name | 3,3'-{Methylenebis[(4,1-phenylene)oxy]}bis(2-chloropropan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(1E)-1-[4-(Benzyloxy)phenyl]-4-hydroxy-2-phenylbut-1-en-1-yl}phenol](/img/structure/B586392.png)
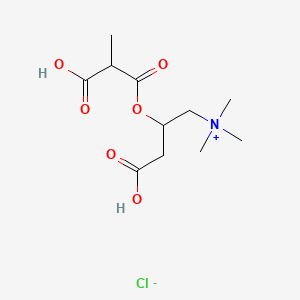
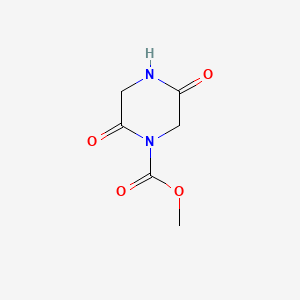
![Oxiranecarboxaldehyde, 3-[(methoxymethoxy)methyl]-, (2R-trans)- (9CI)](/img/no-structure.png)

